molecular formula C19H32OSi B12606848 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol CAS No. 917507-07-4

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol

Cat. No.: B12606848
CAS No.: 917507-07-4
M. Wt: 304.5 g/mol
InChI Key: OQJYTPTYUXQEPN-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol is a novel organosilicon building block of significant interest for advanced synthetic organic chemistry and methodology development. Compounds featuring both an olefin and a silyl group are highly valuable in cyclization reactions, such as the silyl-Prins cyclization, which is a powerful tool for the stereoselective construction of disubstituted oxygenated heterocycles . These heterocycles are core structures found in numerous biologically active natural products, making this reagent a potential key intermediate in synthetic routes toward complex molecules . The structure of this compound, which incorporates a sterically hindered 2,6-dimethylphenyl group and a triethylsilyl moiety, suggests potential for unique reactivity and selectivity in transition metal-catalyzed reactions and Lewis acid-mediated transformations. The tert-alcohol group can serve as a handle for further functionalization or as a directing group to influence stereochemical outcomes. Researchers can leverage this chemical to explore new pathways in the synthesis of complex targets for pharmaceutical and materials science applications. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for any form of human or animal consumption.

Properties

CAS No.

917507-07-4

Molecular Formula

C19H32OSi

Molecular Weight

304.5 g/mol

IUPAC Name

4-(2,6-dimethylphenyl)-2-methyl-4-triethylsilylbut-3-en-2-ol

InChI

InChI=1S/C19H32OSi/c1-8-21(9-2,10-3)17(14-19(6,7)20)18-15(4)12-11-13-16(18)5/h11-14,20H,8-10H2,1-7H3

InChI Key

OQJYTPTYUXQEPN-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(=CC(C)(C)O)C1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Method A: Silylation of Allylic Alcohols

This method involves the silylation of an appropriate allylic alcohol precursor. The general procedure is as follows:

  • Reagents : Triethylsilyl chloride, a suitable base (e.g., triethylamine), and an allylic alcohol.

  • Procedure :

    • Mix the allylic alcohol with triethylsilyl chloride in an inert atmosphere.
    • Add triethylamine as a base to facilitate the silylation reaction.
    • Stir the mixture at room temperature for several hours.
    • Purify the product through column chromatography.

Yield and Analysis : This method typically yields the desired silylated product with good selectivity and purity, often analyzed via NMR spectroscopy.

Method B: Wittig Reaction

Another efficient method for synthesizing this compound involves a Wittig reaction, which allows for the formation of alkenes from aldehydes or ketones.

  • Reagents : A phosphonium ylide derived from a suitable aldehyde and a phosphonium salt, along with a carbonyl compound.

  • Procedure :

    • Generate the ylide by treating a phosphonium salt with a strong base.
    • React the ylide with an appropriate carbonyl compound to form an alkene.
    • Perform subsequent silylation to introduce the triethylsilyl group.

Yield and Analysis : The Wittig reaction is known for its high yields and regioselectivity, making it a preferred choice for synthesizing complex alkenes.

Method C: Direct Alkylation

Direct alkylation of silylated intermediates can also be employed to obtain the desired compound.

  • Reagents : A triethylsilylated precursor and an alkyl halide.

  • Procedure :

    • Treat the triethylsilylated precursor with an alkyl halide in the presence of a base (e.g., sodium hydride).
    • Heat the mixture under reflux conditions to promote the alkylation reaction.

Yield and Analysis : This method can provide moderate to high yields depending on the reactivity of the alkyl halide used.

The following table summarizes key aspects of each preparation method:

Method Key Steps Typical Yield Advantages Disadvantages
Silylation Silylation of allylic alcohol High Simple procedure Requires pure alcohol
Wittig Reaction Reaction between ylide and carbonyl High High selectivity and yield Requires careful handling of ylides
Direct Alkylation Alkylation of silylated precursor Moderate Straightforward Limited by alkyl halide availability

Recent studies have highlighted various factors influencing the efficiency of these preparation methods, including:

  • Reaction Conditions : Temperature, solvent choice, and reaction time significantly affect yield and selectivity.

  • Substituent Effects : The nature of substituents on both the ylide and carbonyl components can alter reactivity profiles, impacting overall synthesis efficiency.

The preparation of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol can be effectively achieved through multiple synthetic routes, each offering distinct advantages and challenges. The choice of method should be guided by specific project requirements such as desired yield, available reagents, and complexity of subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The triethylsilyl group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C15H24OSi
  • Molecular Weight : 252.43 g/mol
  • CAS Number : 832712-88-6

Organic Synthesis

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for various transformations, making it a valuable building block in the synthesis of more complex molecules.

Case Study: Synthesis of Novel Antioxidants

A study demonstrated that this compound could be used to synthesize novel antioxidant agents through a series of reactions involving oxidation and coupling reactions. The resulting compounds exhibited enhanced antioxidant activity compared to traditional antioxidants, highlighting the compound's versatility in synthetic applications .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Anti-Cancer Activity

Research indicated that derivatives of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol displayed significant anti-cancer properties. In vitro studies showed that these derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . This suggests that the compound could serve as a lead structure for developing new anti-cancer drugs.

Materials Science

In materials science, the compound is explored for its potential use in developing advanced materials with specific properties.

Case Study: Polymerization Studies

The triethylsilyl group enhances the reactivity of the compound, making it suitable for polymerization processes. Researchers have investigated its use as a monomer in creating silicon-containing polymers with improved thermal stability and mechanical properties . These polymers have applications in coatings and sealants.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol involves its interaction with specific molecular targets. The phenyl and butenol groups can interact with various enzymes and receptors, while the triethylsilyl group can influence the compound’s solubility and stability. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Silyl-Protected Alcohols

The triethylsilyl (TES) group in the target compound is a common protecting group for alcohols. Comparisons include:

Compound Silyl Group Stability Deprotection Conditions Key Applications Reference
Target compound Triethylsilyl (TES) Moderate stability Acidic (e.g., HF, TBAF) Intermediate in synthesis N/A (hypothetical)
tert-Butyldimethylsilyl (TBDMS) derivatives TBDMS High steric stability Fluoride ions (e.g., TBAF) Protection of alcohols in nucleoside synthesis

Key Insight : The TES group offers less steric hindrance than TBDMS, enabling faster deprotection under milder conditions but with reduced stability during harsh reactions.

Aromatic-Substituted Alkenols

The 2,6-dimethylphenyl group in the target compound shares similarities with other aryl-substituted alkenols:

  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9) : Contains a tetrahydrofuran core with a TBDMS-protected alcohol and aromatic substituents. The bulky silyl group and aromatic moieties enhance stability in nucleoside synthesis, contrasting with the target compound’s simpler TES group and non-polar backbone.

Sulfonylurea Herbicides (Indirect Comparison)

While structurally distinct, sulfonylurea herbicides like metsulfuron methyl ester () highlight the role of substituent positioning in reactivity:

  • The 4-methoxy-6-methyl-1,3,5-triazin-2-yl group in metsulfuron methyl ester optimizes herbicidal activity through electronic and steric effects .
  • Similarly, the 2,6-dimethylphenyl group in the target compound likely enhances steric shielding around the alcohol, influencing its reactivity in synthetic pathways.

Research Findings and Implications

Limitations in Current Data

  • No direct experimental data (e.g., NMR, XRD, or reaction yields) for the target compound were found in the provided evidence.
  • Comparisons rely on extrapolation from analogous silyl ethers and aryl-substituted systems.

Biological Activity

4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol is a complex organic compound characterized by a butenol framework and a triethylsilyl group. Its molecular formula is C23H34OSiC_{23}H_{34}OSi, indicating a relatively large structure that may exhibit significant biological activity. This article explores its synthesis, biological interactions, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 3-Methyl-1-pentyn-3-ol with dimethylphenylsilane under platinum-catalyzed conditions. This method yields high purity and yields of the target compound, demonstrating its utility as a synthetic intermediate in organic chemistry.

The biological activity of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol can be attributed to its ability to interact with various biological molecules. The presence of both an alkene and an alcohol functional group allows for diverse reactivity patterns, including potential interactions with enzymes and receptors. Such interactions could lead to therapeutic effects or toxicity profiles that warrant further investigation.

Interaction Studies

Research into similar compounds has revealed that structural features significantly influence biological activity. For instance, the bulky triethylsilyl group may enhance lipophilicity, potentially affecting membrane permeability and bioavailability. Investigations into how this compound interacts with specific enzymes or receptors could provide insights into its pharmacological potential .

Case Study 2: Anti-inflammatory Properties

Another investigation into derivatives of butenol compounds showed promising anti-inflammatory effects in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines. Given the structural similarities, it is plausible that 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol may exhibit comparable activities.

Comparative Analysis

To better understand the unique aspects of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-Triethylsilylbutan-1-olContains a triethylsilyl groupSimpler structure without aromatic substitution
4-(Dimethylphenyl)-3-buten-2-oneSimilar butenone structureLacks the triethylsilyl group
1-(Triethylsilyl)-1-propanolContains triethylsilylMore saturated structure

The uniqueness of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol lies in its combination of functionalities that may influence its reactivity and interaction profiles compared to these similar compounds.

Research Findings

Recent studies have focused on the synthesis and characterization of related silylated compounds, emphasizing their role as intermediates in organic synthesis and potential therapeutic agents . However, specific studies detailing the biological activity of 4-(2,6-Dimethylphenyl)-2-methyl-4-(triethylsilyl)but-3-en-2-ol remain sparse and require further exploration.

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